SKF 83959

Description

induces grooming & vacuous chewing; agonist of dopamine D1-like receptors that inhibits dopamine sensitive adenylyl cyclase

Structure

3D Structure

Properties

IUPAC Name |

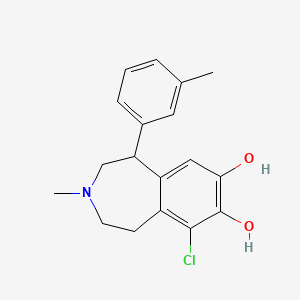

9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMYTVOBSFOHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8043818 | |

| Record name | SKF 83959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80751-85-5 | |

| Record name | 6-Chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-1H-3-benzazepine-7,8-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80751-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SK&F 83959 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080751855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF 83959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-83959 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJ9F3C4Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Mechanism of SKF 83959: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 83959, a synthetic benzazepine derivative, has been a subject of extensive research due to its complex and, at times, controversial pharmacological profile. Initially lauded as a potential therapeutic agent for conditions like Parkinson's disease and cocaine addiction, its mechanism of action has proven to be far from straightforward. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, focusing on its interactions with dopamine (B1211576) receptors and other signaling pathways. We will delve into the debate surrounding its purported biased agonism, present key quantitative data, and outline the experimental protocols used to elucidate its function.

Pharmacological Profile: A Multi-Target Ligand

This compound exhibits a broad pharmacological profile, binding to several neurotransmitter receptors with varying affinities. Its primary interaction is with the dopamine D1-like receptors (D1 and D5), but it also shows affinity for D2-like receptors, alpha-2 adrenergic receptors, and the sigma-1 receptor.

Receptor Binding Affinities

The binding affinities of this compound for various receptors have been determined through radioligand binding assays. The following table summarizes these findings.

| Receptor Target | Species | Ki (nM) | pKi | Reference |

| Dopamine D1 | Rat | 1.18 | 6.72 | [1][2] |

| Dopamine D5 | Rat | 7.56 | - | [1][2] |

| Dopamine D2 | Rat | 920 | - | [1][2] |

| Dopamine D3 | Rat | 399 | - | [1][2] |

| Alpha-2 Adrenoceptor | Primate | - | 6.41 | [3] |

The Core Mechanism: Dopamine D1-Like Receptor Interaction

The central feature of this compound's pharmacology is its interaction with the D1-like dopamine receptors. However, the nature of this interaction has been a point of significant scientific debate.

The Adenylyl Cyclase Pathway: Partial Agonist or Antagonist?

The canonical signaling pathway for D1 receptors involves the activation of Gαs/olf, leading to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP). Early studies suggested that this compound acted as an antagonist at this pathway, failing to stimulate cAMP production and inhibiting dopamine-induced cAMP synthesis.[4][5] However, more recent and detailed investigations have demonstrated that this compound is, in fact, a partial agonist at the D1 receptor-mediated adenylyl cyclase pathway.[6] It elicits a submaximal response compared to full agonists like dopamine, with an intrinsic activity of approximately 35-50% in various cell systems.[6] In vivo, it can act as a functional antagonist by competing with the endogenous full agonist, dopamine.[5]

Caption: this compound as a partial agonist at the D1 receptor-Gs-cAMP pathway.

The Phospholipase C Controversy: A Case of Mistaken Identity?

A significant portion of the literature describes this compound as a unique, biased agonist that preferentially activates a Gαq-coupled phospholipase C (PLC) signaling pathway, leading to phosphoinositide hydrolysis, while antagonizing the adenylyl cyclase pathway.[4][6] This purported mechanism was suggested to underlie its unique behavioral effects.[6]

However, a thorough re-evaluation of its pharmacology has challenged this hypothesis.[6] These later studies demonstrated that this compound does not have D1-mediated effects on PLC signaling in heterologous expression systems.[6] The previously observed PLC activation is now thought to be an off-target effect, occurring at micromolar concentrations and likely mediated by other receptors known to couple to PLC.[6] Therefore, the prevailing view is that this compound is not a biased agonist in favor of PLC signaling at the D1 receptor.[6]

Caption: The contested D1 receptor-Gq-PLC signaling pathway for this compound.

A Different Flavor of Biased Agonism: G Protein vs. β-Arrestin

While the PLC-biased agonism theory has been largely refuted, subsequent research has uncovered a different form of functional selectivity for this compound. Studies have shown that while this compound acts as a partial agonist for G protein-mediated cAMP accumulation, it fails to recruit β-arrestin to the D1 receptor.[7] In fact, it acts as an antagonist at the β-arrestin pathway, inhibiting dopamine-stimulated β-arrestin recruitment.[7] This G protein-biased agonism, where G protein signaling is activated but β-arrestin-mediated signaling and receptor internalization are not, may help explain the divergence between its in vitro and in vivo effects.[7]

Caption: this compound's biased agonism at the D1 receptor.

Beyond the D1 Receptor: Other Significant Interactions

The pharmacological effects of this compound cannot be solely attributed to its actions at the D1 receptor. Its interactions with other receptor systems are crucial to understanding its overall profile.

-

D1-D2 Receptor Heteromers: Some research suggests that this compound acts as an agonist at a D1-D2 receptor heteromer, behaving as a full agonist at the D1 protomer and a partial agonist at the D2 protomer.[8]

-

Sigma-1 Receptor: this compound is a potent allosteric modulator of the sigma-1 receptor.[1][8][9] This interaction is independent of its effects on dopamine receptors and may contribute to its neuroprotective and cognitive-enhancing properties.[9]

-

Alpha-2 Adrenoceptors: this compound displays antagonist activity at alpha-2 adrenoceptors, which can lead to an increase in noradrenaline release.[3]

-

Ion Channels: The compound has also been shown to inhibit sodium channels and delayed rectifier potassium channels, actions that are independent of dopamine receptors.[8]

Caption: Multi-target interactions of this compound.

Experimental Methodologies

The characterization of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques.

In Vitro Assays

-

Radioligand Binding Assays: These assays are used to determine the affinity of this compound for various receptors. They typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of this compound. The displacement of the radioligand by this compound allows for the calculation of the inhibition constant (Ki).

-

cAMP Accumulation Assays: To measure the effect of this compound on adenylyl cyclase activity, cells expressing the D1 receptor are treated with the compound, and the intracellular levels of cAMP are quantified, often using radioimmunoassays or enzyme-linked immunosorbent assays (ELISA).

-

Phosphoinositide (PI) Hydrolysis Assays: To test for PLC activation, cells are pre-labeled with [3H]-myo-inositol. Following treatment with this compound, the accumulation of inositol (B14025) phosphates (IPs) is measured as an indicator of PI hydrolysis.

-

β-Arrestin Recruitment Assays: These assays, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation, measure the recruitment of β-arrestin to the D1 receptor upon ligand binding.

Experimental Workflow: Investigating Biased Agonism

Caption: Workflow for assessing the biased agonism of this compound.

Conclusion

The mechanism of action of this compound is multifaceted and has been subject to significant re-evaluation over time. The current scientific consensus indicates that this compound is not the PLC-biased D1 agonist it was once thought to be. Instead, it is best described as a D1-like receptor partial agonist that exhibits G protein-biased agonism, activating the Gs-cAMP pathway while antagonizing β-arrestin recruitment.[6][7] Furthermore, its interactions with D2 receptors, sigma-1 receptors, and alpha-2 adrenoceptors are critical components of its overall pharmacological profile.[1][3][8] This intricate polypharmacology likely underlies its diverse and sometimes paradoxical behavioral effects, making it a valuable, albeit complex, tool for neuropharmacological research. Future investigations should continue to dissect the contributions of each of these targets to its in vivo actions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SKF-83,959 - Wikipedia [en.wikipedia.org]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-depth Technical Guide to the Pharmacology of SKF 83959 at the Dopamine D1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of SKF 83959, a notable benzazepine derivative, at the dopamine (B1211576) D1 receptor. The document synthesizes key quantitative data, details common experimental methodologies, and illustrates relevant biological and experimental processes.

Executive Summary

This compound (6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine) is a widely studied pharmacological tool compound with high affinity for the dopamine D1-like receptor family.[1] Initially explored for its potential therapeutic effects in conditions like Parkinson's disease, its complex pharmacology has revealed a nuanced profile beyond that of a simple agonist or antagonist.[1][2] This guide delves into its binding characteristics, functional effects on canonical and non-canonical signaling pathways, and the experimental protocols used for its characterization. The data presented herein are crucial for the accurate interpretation of experimental results and for guiding future drug discovery efforts targeting the D1 receptor.

Binding Affinity of this compound

This compound exhibits a high affinity for the dopamine D1 receptor, with nanomolar potency observed in various experimental systems.[1] Its selectivity for the D1 receptor over the D2 receptor is a key feature, although it does display affinity for other dopamine receptor subtypes and other neurotransmitter receptors.

Dopamine Receptor Binding Profile

The following table summarizes the equilibrium dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50) of this compound at various dopamine receptor subtypes.

| Receptor Subtype | Species/System | Ki (nM) | Reference |

| D1 | Rat Striatum | 2.5 ± 0.2 | [1] |

| D1 | Human (CHO cells) | 1.1 ± 0.1 | [1] |

| D1 | Human (HEK-293 cells) | 0.8 ± 0.1 | [1] |

| D1 | Rat | 1.18 | [3][4] |

| D5 | Rat | 7.56 | [4] |

| D2 | Rat | 920 | [4] |

| D2L | Human (CHO cells) | 1.1 ± 0.2 µM (K0.5) | [1] |

| D3 | Rat | 399 | [4][5] |

Off-Target Binding Profile

This compound also interacts with other receptors, which is an important consideration for in vivo studies.

| Receptor/Transporter | pKi | Reference |

| α2-adrenoceptor | 6.41 | [6] |

| Noradrenaline Transporter | Moderate Affinity | [6] |

| σ1 receptor | Potent Allosteric Modulator | [4][5] |

Functional Activity at the Dopamine D1 Receptor

The functional activity of this compound is complex and has been a subject of considerable research and debate. It is now largely considered a partial agonist at the canonical D1 receptor signaling pathway, with biased signaling properties.

Gs/Adenylyl Cyclase/cAMP Pathway

The canonical signaling pathway for the D1 receptor involves coupling to the Gs/olf G-protein, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[7][8] Contrary to some early reports that suggested it was an antagonist at this pathway, substantial evidence now indicates that this compound acts as a partial agonist.[1] In human D1 receptor-expressing CHO cells, this compound demonstrated approximately 35% intrinsic activity in stimulating cAMP production compared to dopamine.[1] In some contexts, particularly in primate cells, it has been shown to act as an antagonist of dopamine-induced cAMP formation.[6]

β-Arrestin Recruitment

This compound has been identified as a G protein-biased agonist, meaning it preferentially activates G protein-dependent signaling over β-arrestin-mediated pathways.[9][10] Studies have shown that while this compound acts as a partial agonist for G protein signaling, it fails to promote the recruitment of β-arrestin to the D1 receptor.[9][11] In fact, it can act as an antagonist for dopamine-stimulated β-arrestin recruitment.[11] This biased agonism may explain some of the discrepancies between its in vitro and in vivo effects.[11]

Phospholipase C (PLC) Pathway

Historically, this compound was purported to be a biased agonist that selectively activates a Gq-coupled, PLC-mediated signaling pathway.[1] However, more recent and in-depth pharmacological characterizations have largely refuted this claim, demonstrating that this compound does not have D1-mediated effects on PLC signaling in heterologous systems.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the affinity and functional activity of this compound at the dopamine D1 receptor.

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound like this compound for the D1 receptor.

4.1.1 Materials

-

Receptor Source: Membrane preparations from cells stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK-293 cells) or from brain tissue rich in D1 receptors (e.g., rat striatum).[1][3]

-

Radioligand: A high-affinity D1 receptor antagonist, such as [³H]SCH 23390.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled D1 receptor antagonist (e.g., 10 µM SCH 23390).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[3]

-

Scintillation Cocktail.

-

96-well plates and filter mats (e.g., GF/C filters pre-soaked in polyethyleneimine).

-

Filtration apparatus and scintillation counter.

4.1.2 Procedure

-

Membrane Preparation: Homogenize cells or tissue in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[3]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Membrane preparation (e.g., 50-100 µg protein).

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

Varying concentrations of the test compound (this compound).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter mats. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

-

Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[3]

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

cAMP Accumulation Assay

This protocol describes a method to measure the functional effect of this compound on adenylyl cyclase activity.

4.2.1 Materials

-

Cells: HEK-293 or CHO cells transiently or stably expressing the human D1 receptor.

-

Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Test Compound: this compound.

-

Positive Control: A full D1 receptor agonist (e.g., dopamine).

-

Antagonist Control: A D1 receptor antagonist (e.g., 10 µM SCH 23390).

-

cAMP Detection Kit: e.g., a competitive immunoassay (ELISA) or a bioluminescent reporter system (e.g., GloSensor™).

4.2.2 Procedure

-

Cell Seeding: Seed the D1-expressing cells into a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

-

Pre-incubation: Replace the culture medium with assay medium and pre-incubate for a short period.

-

Compound Addition: Add varying concentrations of this compound, the positive control, or a combination of this compound and the antagonist to the wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

-

Data Analysis:

-

Generate dose-response curves by plotting the cAMP levels against the log concentration of the agonist.

-

Determine the EC50 (potency) and Emax (efficacy) values from the curves.

-

Calculate the intrinsic activity of this compound relative to the full agonist (dopamine).

-

β-Arrestin Recruitment Assay

This protocol outlines a method to assess the ability of this compound to promote the interaction between the D1 receptor and β-arrestin.

4.3.1 Materials

-

Cell Line: A cell line engineered for a β-arrestin recruitment assay, such as the PathHunter® β-arrestin assay system (DiscoverX), where the D1 receptor is tagged with an enzyme fragment (ProLink) and β-arrestin is tagged with the complementary enzyme acceptor (EA).

-

Test Compound: this compound.

-

Positive Control: Dopamine or another D1 agonist known to recruit β-arrestin.

-

Detection Reagents: Substrate for the complemented enzyme.

4.3.2 Procedure

-

Cell Seeding: Plate the engineered cells in a white, clear-bottom multi-well plate.

-

Compound Addition: Add varying concentrations of this compound or the positive control to the cells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor-β-arrestin interaction.

-

Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for signal development.

-

Measurement: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis:

-

Construct dose-response curves by plotting the luminescent signal against the log concentration of the compound.

-

Determine the EC50 and Emax for β-arrestin recruitment.

-

To test for antagonism, pre-incubate the cells with this compound before adding a fixed concentration of dopamine.

-

Conclusion

This compound is a high-affinity dopamine D1 receptor ligand with a pharmacological profile of a partial and biased agonist.[1][9] It demonstrates partial agonism at the canonical Gs/cAMP signaling pathway while acting as an antagonist at the β-arrestin pathway.[1][11] The initial hypothesis of its selective activation of the PLC pathway has not been substantiated by recent in-depth studies.[1] A thorough understanding of its binding affinities, off-target interactions, and complex functional activities is essential for its use as a pharmacological probe and for the interpretation of in vivo data. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel compounds targeting the dopamine D1 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. radioligand binding studies | PPT [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SKF-83959 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. revvity.com [revvity.com]

An In-depth Technical Guide to the Structure and Synthesis of SKF 83959

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 83959, with the chemical name 6-Chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine, is a synthetic benzazepine derivative that has garnered significant interest in neuropharmacology. Initially characterized as a selective dopamine (B1211576) D1-like receptor agonist with a unique bias towards the phospholipase C (PLC) signaling pathway over the canonical adenylyl cyclase (AC) pathway, its pharmacological profile has since been the subject of considerable research and debate. This technical guide provides a comprehensive overview of the structure, synthesis, and complex biological activities of this compound, presenting key data in a structured format and detailing the experimental protocols used for its characterization.

Chemical Structure and Properties

This compound is a racemic mixture. Its core structure is a substituted 1H-3-benzazepine.

| Property | Value |

| IUPAC Name | 6-Chloro-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |

| CAS Number | 67287-95-0 (hydrobromide); 80751-85-5 (free base)[1][2][3] |

| Molecular Formula | C₁₈H₂₀ClNO₂[1][3] |

| Molecular Weight | 317.81 g/mol (free base); 398.73 g/mol (hydrobromide)[1] |

| Solubility | Soluble to 50 mM in DMSO[1] |

| Purity | ≥98% (typically available as hydrobromide salt)[1] |

Synthesis of this compound

The synthesis of this compound has been described in the scientific literature.[4] A generalized synthetic scheme is presented below, based on established methods for the preparation of substituted 1H-3-benzazepine derivatives.

Experimental Protocol: Synthesis of (±)-SKF 83959

A detailed, step-by-step synthesis protocol is often found in the supplementary materials of publications. The synthesis described by Pfeiffer and colleagues in 1982 provides a foundational method for this class of compounds. The synthesis of this compound and its analogs generally involves a multi-step process that can be adapted from established benzazepine syntheses. One common route involves the construction of the core benzazepine ring system followed by modifications to introduce the required substituents.

-

Step 1: Formation of the Tetralone Intermediate: The synthesis often commences with the formation of a substituted tetralone, which serves as a key precursor for the benzazepine ring. This can be achieved through various methods, such as Friedel-Crafts acylation followed by reduction and cyclization.

-

Step 2: Schmidt Reaction for Ring Expansion: The tetralone intermediate can undergo a Schmidt reaction with sodium azide (B81097) in the presence of a strong acid (e.g., sulfuric acid or trifluoroacetic acid) to expand the six-membered ring to the seven-membered benzazepine lactam.

-

Step 3: Reduction of the Lactam: The resulting lactam is then reduced to the corresponding cyclic amine using a reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

-

Step 4: N-Alkylation: The secondary amine of the benzazepine core is N-methylated. This is typically achieved by reductive amination using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride or by direct alkylation with a methylating agent such as methyl iodide in the presence of a base.

-

Step 5: Introduction of the Phenyl Group: The 1-(3-methylphenyl) substituent is introduced. This can be accomplished through various cross-coupling reactions or by starting with a precursor that already contains this moiety.

-

Step 6: Demethylation of Hydroxyl Protecting Groups: The catechol hydroxyl groups are often protected during the synthesis (e.g., as methoxy (B1213986) groups). The final step involves the deprotection of these groups, commonly using a reagent like boron tribromide (BBr₃) in a chlorinated solvent, to yield the dihydroxy product, this compound.

Purification at each step is typically carried out using column chromatography on silica (B1680970) gel, and the structure of the final product and intermediates is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

This compound exhibits a complex pharmacological profile, interacting with multiple receptor systems. Its primary targets are dopamine receptors, but it also shows affinity for other receptors.

Receptor Binding Affinities

The binding affinities of this compound for various receptors have been determined through radioligand binding assays.

| Receptor | Species | Kᵢ (nM) | Reference |

| Dopamine D₁ | Rat | 1.18 | [1][2][5][6] |

| Dopamine D₅ | Rat | 7.56 | [1][2][5][6] |

| Dopamine D₂ | Rat | 920 | [1][2][5][6] |

| Dopamine D₃ | Rat | 399 | [1][2][5][6] |

| Sigma-1 (σ₁) | - | Potent allosteric modulator | [1][2][5][6] |

Dopamine D₁ Receptor Signaling

The signaling cascade initiated by the activation of the D₁ receptor is multifaceted. This compound has been a key tool in dissecting these pathways due to its purported biased agonism.

The canonical signaling pathway for the D₁ receptor involves its coupling to the Gαs/olf G-protein, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). Contrary to early reports that characterized it as an antagonist at this pathway, more recent and in-depth studies have demonstrated that this compound is a partial agonist at the D₁ receptor-mediated adenylyl cyclase pathway.[7] It elicits a submaximal response compared to the full agonist dopamine.[7]

Caption: this compound as a partial agonist at the D1 receptor-adenylyl cyclase pathway.

This compound was initially reported to be a biased agonist, potently activating the Gαq-coupled phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[7] This would represent a non-canonical signaling pathway for the D₁ receptor. However, this functional selectivity has been a subject of controversy, with some studies failing to replicate D₁ receptor-mediated PLC activation by this compound in heterologous expression systems.[7] It has been proposed that this effect might be dependent on the formation of D₁-D₂ receptor heterodimers.[7]

Caption: Putative Gαq-PLC signaling pathway activated by this compound.

Upon agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, D₁ receptors recruit β-arrestin, which is involved in receptor desensitization, internalization, and G protein-independent signaling. Studies have shown that this compound acts as a partial agonist for D₁-mediated β-arrestin recruitment.[7]

Caption: this compound-induced β-arrestin recruitment to the D1 receptor.

Downstream Signaling

The activation of these primary signaling pathways by this compound leads to the modulation of various downstream effectors. Studies have implicated this compound in the activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway and the modulation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and cAMP response element-binding protein (CREB) signaling.[8]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological properties of this compound. Specific details may vary between laboratories.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for dopamine receptors.

Materials:

-

Cell membranes expressing the dopamine receptor of interest (e.g., D₁, D₂, D₃, D₅).

-

Radioligand specific for the receptor (e.g., [³H]-SCH23390 for D₁ receptors).

-

This compound and a non-labeled competing ligand for non-specific binding determination.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kₑ, and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, add a high concentration of a non-labeled competing ligand.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Adenylyl Cyclase Activity Assay

Objective: To measure the effect of this compound on cAMP production.

Materials:

-

Cell membranes or whole cells expressing the D₁ receptor.

-

This compound and a known D₁ agonist (e.g., dopamine) and antagonist (e.g., SCH23390).

-

Assay buffer (e.g., 50 mM Tris-HCl, 1 mM ATP, 3 mM MgCl₂, 0.1 mM GTP, 1 mM IBMX, pH 7.4).

-

cAMP standard.

-

cAMP assay kit (e.g., radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA)).

Procedure:

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cell membranes or whole cells with the assay buffer.

-

Add the different concentrations of this compound to the reaction mixture. Include controls with a full agonist and an antagonist.

-

Initiate the enzymatic reaction by adding ATP and incubate at 37°C for a defined period (e.g., 10-15 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl or by heating).

-

Centrifuge the samples to pellet cellular debris.

-

Measure the amount of cAMP in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Construct a dose-response curve and determine the EC₅₀ and Eₘₐₓ values for this compound relative to the full agonist.

Phospholipase C Activity (Inositol Phosphate (B84403) Accumulation) Assay

Objective: To assess the ability of this compound to stimulate the PLC pathway.

Materials:

-

Cells expressing the receptor of interest, pre-labeled with [³H]-myo-inositol.

-

This compound and a known PLC-activating agonist.

-

Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

-

Dowex anion-exchange resin.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Culture cells in the presence of [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Wash the cells to remove unincorporated radiolabel.

-

Pre-incubate the cells in stimulation buffer containing LiCl.

-

Add varying concentrations of this compound and incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the stimulation by adding a cold stop solution (e.g., perchloric acid or trichloroacetic acid).

-

Extract the soluble inositol phosphates.

-

Separate the total inositol phosphates from other cellular components using anion-exchange chromatography (e.g., a Dowex column).

-

Elute the inositol phosphates and quantify the radioactivity by scintillation counting.

-

Generate a dose-response curve to determine the EC₅₀ and Eₘₐₓ for this compound-stimulated inositol phosphate accumulation.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the D₁ receptor upon stimulation with this compound.

Materials:

-

A cell line engineered for a β-arrestin recruitment assay, such as the DiscoverX PathHunter® system. These cells co-express the D₁ receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

This compound and a reference agonist.

-

Cell culture medium and assay plates.

-

Detection reagents containing the substrate for the complemented enzyme.

-

A luminometer.

Procedure:

-

Seed the PathHunter® cells in a 96- or 384-well assay plate and incubate overnight.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the cells and incubate at 37°C for a specified time (e.g., 60-90 minutes).

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate at room temperature to allow for the enzymatic reaction to generate a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescent signal against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

Conclusion

This compound is a valuable pharmacological tool for investigating the complexities of dopamine D₁ receptor signaling. While its initial characterization as a highly biased agonist for the PLC pathway has been challenged, its well-documented partial agonism at the adenylyl cyclase and β-arrestin recruitment pathways provides a nuanced profile for studying the functional consequences of D₁ receptor activation. The detailed structural information and experimental protocols provided in this guide serve as a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development who are interested in utilizing this compound in their studies. Further research is warranted to fully elucidate the conditions under which this compound may exhibit biased agonism and to understand the therapeutic potential of compounds with such complex signaling profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. cosmobio.co.jp [cosmobio.co.jp]

- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. cosmobio.co.jp [cosmobio.co.jp]

- 7. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the R-(+)- and S-(-)-Enantiomers of SKF 83959

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKF 83959, a substituted 1-phenyl-3-benzazepine, is a dopamine (B1211576) D1-like receptor ligand that has garnered significant interest for its unique pharmacological profile. As a chiral molecule, this compound exists as two enantiomers: R-(+)-SKF 83959 (also known as MCL 202) and S-(-)-SKF 83959 (MCL 201). This technical guide provides a comprehensive overview of the stereoselective pharmacology of these enantiomers, focusing on their receptor binding, functional activity, and downstream signaling pathways. While specific quantitative data for the individual enantiomers are sparse in publicly available literature, this document consolidates the existing knowledge on the racemate and the qualitative distinctions between the R-(+)- and S-(-)-forms. Furthermore, it offers detailed experimental protocols for their characterization and visualizes key signaling pathways and experimental workflows.

Stereoselective Synthesis and Resolution

2.1 Proposed Experimental Protocol: Chiral HPLC Resolution of Racemic this compound

This protocol describes a representative method for the separation of R-(+)- and S-(-)-SKF 83959 from a racemic mixture using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Objective: To resolve racemic this compound into its individual R-(+)- and S-(-)-enantiomers with high enantiomeric purity.

Materials and Reagents:

-

Racemic this compound

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol (B130326) (IPA)

-

Chiral stationary phase column (e.g., a polysaccharide-based CSP such as Chiralpak® AD-H or Chiralcel® OD-H)

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a suitable ratio (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically. Degas the mobile phase before use.

-

Sample Preparation: Accurately weigh a small amount of racemic this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: Chiralpak® AD-H (or equivalent)

-

Mobile Phase: n-hexane:isopropanol (90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Injection Volume: 10 µL

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Monitor the chromatogram for the separation of the two enantiomers. Two distinct peaks should be observed.

-

-

Fraction Collection (for preparative scale):

-

For preparative separation, use a larger column and inject a larger volume of a more concentrated sample.

-

Collect the eluent corresponding to each peak in separate fractions.

-

-

Enantiomeric Purity Assessment:

-

Re-inject the collected fractions into the analytical chiral HPLC system to determine the enantiomeric excess (% ee) of each isolated enantiomer.

-

-

Solvent Removal:

-

Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.

-

Pharmacological Profile: A Tale of Two Enantiomers

The pharmacological activity of this compound resides almost exclusively in its R-(+)-enantiomer. The S-(-)-enantiomer is reported to be behaviorally inactive.

3.1 Receptor Binding Affinity

While specific binding affinity (Ki) values for the individual enantiomers of this compound are not consistently reported in the literature, data for the racemic mixture provide a valuable reference point. The racemate displays high affinity for dopamine D1-like receptors (D1 and D5) and significantly lower affinity for D2-like receptors (D2 and D3).[1][2]

Table 1: Receptor Binding Affinities (Ki, nM) of Racemic this compound

| Receptor | Ki (nM) | Reference(s) |

| Dopamine D1 (rat) | 1.18 | [1][2] |

| Dopamine D5 (rat) | 7.56 | [1][2] |

| Dopamine D2 (rat) | 920 | [1][2] |

| Dopamine D3 (rat) | 399 | [1][2] |

| α2-Adrenoceptor | pKi = 6.41 |

Note: pKi is the negative logarithm of the Ki value.

Qualitative studies indicate that the R-(+)-enantiomer is responsible for the high-affinity binding to D1-like receptors.

3.2 Functional Activity

The functional activity of the this compound enantiomers is a complex and fascinating area of study, with the R-(+)-enantiomer exhibiting biased agonism.

3.2.1 Adenylyl Cyclase Pathway

Contrary to early reports suggesting it was an antagonist at adenylyl cyclase-coupled D1 receptors, more recent evidence indicates that racemic this compound is a partial agonist at the D1 receptor-mediated adenylyl cyclase pathway.[3] The intrinsic activity is reported to be slightly less than the prototypical D1 partial agonist SKF38393.[3] This activity is attributed to the R-(+)-enantiomer.

3.2.2 β-Arrestin Recruitment

A key feature of R-(+)-SKF 83959's functional profile is its G protein bias at the D1 receptor. The racemate is reported to be an agonist for G protein signaling (adenylyl cyclase activation) but fails to promote the recruitment of β-arrestin to the D1 receptor.[4] In this context, it acts as an antagonist of dopamine-stimulated β-arrestin recruitment.[4]

Interestingly, at the D5 receptor, racemic this compound displays a different profile, acting as a β-arrestin-biased partial agonist, being a potent but low-efficacy partial agonist for β-arrestin recruitment while being devoid of activity on D5R-mediated cAMP accumulation.[5]

At the D2 receptor, racemic this compound shows weak partial agonism for β-arrestin recruitment.[3]

Table 2: Functional Activity Profile of Racemic this compound

| Pathway | Receptor | Activity | Efficacy (relative to dopamine) | Reference(s) |

| Adenylyl Cyclase | D1 | Partial Agonist | ~35-50% | [3] |

| β-Arrestin Recruitment | D1 | Antagonist | Fails to recruit | [4] |

| Adenylyl Cyclase | D5 | Inactive | - | [5] |

| β-Arrestin Recruitment | D5 | Partial Agonist | Low efficacy | [5] |

| β-Arrestin Recruitment | D2 | Partial Agonist | ~20% (relative to quinpirole) | [3] |

Signaling Pathways

The unique pharmacological profile of R-(+)-SKF 83959 translates to distinct signaling pathway modulation, particularly its biased agonism at the D1 receptor.

Figure 1: D1 Receptor Signaling of R-(+)-SKF 83959

Experimental Protocols for Functional Characterization

5.1 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of R-(+)- and S-(-)-SKF 83959 for dopamine receptors.

Materials and Reagents:

-

Cell membranes expressing the dopamine receptor of interest (e.g., D1, D2, D5)

-

Radioligand (e.g., [³H]-SCH23390 for D1/D5, [³H]-Spiperone for D2)

-

R-(+)-SKF 83959 and S-(-)-SKF 83959

-

Non-specific binding displacer (e.g., unlabeled SCH23390 or haloperidol)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

96-well filter plates

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and increasing concentrations of the test compound (R-(+)- or S-(-)-SKF 83959).

-

Radioligand Addition: Add the radioligand at a concentration near its Kd.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

5.2 Adenylyl Cyclase Functional Assay

Objective: To measure the effect of R-(+)- and S-(-)-SKF 83959 on adenylyl cyclase activity.

Materials and Reagents:

-

Cells expressing the D1 or D5 receptor

-

R-(+)-SKF 83959 and S-(-)-SKF 83959

-

Dopamine (as a reference agonist)

-

Forskolin (optional, to potentiate the signal)

-

cAMP assay kit (e.g., ELISA, HTRF)

-

Cell lysis buffer

-

Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of the test compounds in the presence of a phosphodiesterase inhibitor.

-

Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in each well using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

5.3 β-Arrestin Recruitment Assay

Objective: To assess the ability of R-(+)- and S-(-)-SKF 83959 to induce β-arrestin recruitment to dopamine receptors.

Materials and Reagents:

-

Cells co-expressing the dopamine receptor of interest and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technology)

-

R-(+)-SKF 83959 and S-(-)-SKF 83959

-

Dopamine (as a reference agonist)

-

Assay substrate for the reporter enzyme

-

Luminometer or fluorometer

Procedure:

-

Cell Plating: Plate the assay-ready cells in a 96-well plate.

-

Compound Addition: Add increasing concentrations of the test compounds to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).

-

Signal Detection: Add the assay substrate and measure the chemiluminescent or fluorescent signal according to the assay kit protocol.

-

Data Analysis: Generate dose-response curves to determine the EC50 and Emax for β-arrestin recruitment. For antagonist activity, perform the assay in the presence of a fixed concentration of dopamine.

Figure 2: Experimental Workflow for Characterization

Conclusion

The enantiomers of this compound present a compelling case study in stereoselective pharmacology. The R-(+)-enantiomer is the primary driver of the compound's activity, exhibiting a complex profile as a G protein-biased partial agonist at the dopamine D1 receptor. In contrast, the S-(-)-enantiomer is largely inactive. This stereoselectivity underscores the importance of evaluating individual enantiomers in drug development. While a complete quantitative dataset for each enantiomer remains to be fully elucidated in the public domain, the information and protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced pharmacology of R-(+)- and S-(-)-SKF 83959. Future studies focusing on the specific binding affinities and functional potencies of the individual enantiomers will be crucial for a more complete understanding of their therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Benzazepine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzazepine derivatives represent a versatile class of compounds with a privileged seven-membered heterocyclic ring fused to a benzene (B151609) ring. This core structure has proven to be a valuable scaffold in medicinal chemistry, leading to the development of a wide array of pharmacologically active agents. These compounds have demonstrated significant therapeutic potential across various disease areas, primarily by interacting with key targets in the central nervous system (CNS) and cardiovascular system. This technical guide provides an in-depth overview of the pharmacology of benzazepine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Core Pharmacological Profile

Benzazepine derivatives exhibit a broad spectrum of biological activities, including, but not limited to:

-

Dopamine (B1211576) Receptor Modulation: Many benzazepine derivatives act as ligands for dopamine receptors, particularly the D1 and D3 subtypes. This interaction is central to their potential application in neurological and psychiatric disorders.

-

Serotonin (B10506) Receptor Modulation: A significant number of benzazepine derivatives show affinity for serotonin (5-HT) receptors, especially the 5-HT2A and 5-HT2C subtypes. This activity is crucial for their effects on mood, appetite, and psychosis.

-

Adrenergic Receptor Activity: Some derivatives interact with adrenergic receptors, contributing to their cardiovascular effects.

-

Enzyme Inhibition: Certain benzazepines have been identified as inhibitors of enzymes such as aldose reductase, suggesting their potential in treating diabetic complications.[1]

-

Ion Channel Modulation: Modulation of ion channel activity is another mechanism through which some benzazepine derivatives exert their pharmacological effects.

The diverse pharmacology of this class of compounds has led to their investigation for a multitude of therapeutic applications, including the management of hypertension, angina, psychiatric disorders, and obesity.

Data Presentation: Quantitative Pharmacology

The following tables summarize the in vitro pharmacological data for a selection of key benzazepine derivatives, providing a comparative overview of their binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) at various targets.

Table 1: Binding Affinities (Ki) of Benzazepine Derivatives at Dopamine and Serotonin Receptors

| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | 5-HT2C Receptor Ki (nM) | Reference |

| Fenoldopam | 9.8 | >1000 | - | - | [2] |

| SKF 81297 | 0.8 | 150 | 120 | 35 | [3] |

| SKF 82958 | 0.5 | 80 | 150 | 40 | [3] |

| Lorcaserin | >1000 | >1000 | 158 | 13 | [4] |

| Vabicaserin | - | - | 19 | 4.4 | [4] |

Table 2: Functional Activity (IC50/EC50) of Benzazepine Derivatives

| Compound | Assay | Target | Value (nM) | Reference |

| Fenoldopam | cAMP Accumulation (agonist) | D1 Receptor | EC50: 15 | [3] |

| SKF 81297 | cAMP Accumulation (agonist) | D1 Receptor | EC50: 1.2 | [3] |

| Lorcaserin | Calcium Flux (agonist) | 5-HT2C Receptor | EC50: 39 | [4] |

| Compound 15a | cAMP Accumulation (antagonist) | D1 Receptor | IC50: 130.32 | [2] |

| 5-HT | Calcium Flux (agonist) | 5-HT2C Receptor | EC50: 1.16 | [5] |

Key Signaling Pathways

The pharmacological effects of benzazepine derivatives are mediated through their interaction with specific G protein-coupled receptors (GPCRs), leading to the modulation of intracellular signaling cascades.

Dopamine D1 Receptor Signaling

Activation of the D1 dopamine receptor, a Gs-coupled GPCR, by benzazepine agonists leads to the stimulation of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and neuronal function.

Dopamine D1 Receptor Signaling Pathway

5-HT2C Receptor Signaling

Benzazepine derivatives that act on the 5-HT2C receptor, a Gq-coupled GPCR, initiate a distinct signaling cascade. Upon agonist binding, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates a variety of cellular proteins, resulting in diverse physiological responses.

5-HT2C Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of benzazepine derivatives. The following sections outline the key experimental protocols.

Synthesis of Benzazepine Derivatives

The synthesis of benzazepine derivatives often involves multi-step reaction sequences. A common approach is the intramolecular Friedel-Crafts reaction of substituted cinnamylamides to form the core 2-benzazepine structure.[6] Another established method involves the condensation of o-phenylenediamines with ketones to yield 1,5-benzodiazepine derivatives.

General Procedure for Intramolecular Friedel-Crafts Reaction:

-

Starting Material: A suitably substituted cinnamylamide is used as the precursor.

-

Acid Catalyst: A strong acid, such as polyphosphoric acid (PPA) or a Lewis acid, is employed to promote the cyclization.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 80-120 °C) in an inert solvent.

-

Work-up and Purification: The reaction mixture is quenched with water or a basic solution, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 3. japsonline.com [japsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Role of SKF 83959 in Cognitive Dysfunction Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 83959, a substituted benzazepine, has been a compound of significant interest in the field of neuroscience, particularly in research pertaining to cognitive dysfunction. Initially lauded for a purportedly novel mechanism of action as a biased agonist for the dopamine (B1211576) D1 receptor, it offered the promise of selectively targeting signaling pathways relevant to cognition while avoiding the limitations of conventional dopaminergic agents. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, the evolution of our understanding of its complex mechanism of action, and its application in preclinical models of cognitive impairment. We will delve into the quantitative data from key studies, provide detailed experimental protocols, and visualize the intricate signaling pathways implicated in its effects. The central controversy surrounding its mechanism—the shift from a Gq/PLC-biased agonist hypothesis to its characterization as a canonical Gs/cAMP partial agonist—will be a key focus, providing a nuanced perspective for researchers designing and interpreting studies with this tool compound.

Pharmacological Profile

This compound exhibits a distinct binding affinity profile, with high affinity for the dopamine D1 receptor. The following table summarizes its binding affinities (Ki or K0.5) for various dopamine receptor subtypes and other targets.

| Receptor/Transporter | Species/System | Ki / K0.5 (nM) | Reference(s) |

| Dopamine D1 Receptor | Rat Striatum | 2.5 ± 0.2 | [1](--INVALID-LINK--) |

| Human (HEK-293 cells) | 0.8 ± 0.1 | [1](--INVALID-LINK--) | |

| Rat | 1.18 | [2](3--INVALID-LINK-- | |

| Primate Cells (pKi=6.72) | ~190 | [4](--INVALID-LINK--) | |

| Dopamine D2 Receptor | Rat Striatum | 1100 ± 200 | [1](--INVALID-LINK--) |

| Rat | 920 | [2](3--INVALID-LINK-- | |

| Dopamine D3 Receptor | Rat | 399 | [2](3--INVALID-LINK-- |

| Dopamine D5 Receptor | Rat | 7.56 | [2](3--INVALID-LINK-- |

| Alpha-2 Adrenoceptor | Not Specified (pKi=6.41) | ~389 | [4](--INVALID-LINK--) |

| Sigma-1 Receptor | Not Applicable (Allosteric Modulator) | Potent Allosteric Modulator | [2](--INVALID-LINK--) |

The Biased Agonist Hypothesis: A Historical Perspective

Initial research into this compound suggested it was a functionally selective D1 receptor ligand. This "biased agonism" theory posited that this compound preferentially activated the Gq protein-coupled Phospholipase C (PLC) pathway, leading to intracellular calcium mobilization, while acting as an antagonist at the canonical Gs/olf-coupled adenylyl cyclase (AC) pathway responsible for cyclic AMP (cAMP) production.[1](--INVALID-LINK--) This unique profile was often linked to its activity at D1-D2 receptor heteromers.[1](--INVALID-LINK--) This proposed mechanism was attractive for cognitive research as calcium-dependent signaling cascades, involving proteins like CaMKII and CREB, are fundamental to synaptic plasticity and memory formation.

Re-evaluation of the Mechanism: A Paradigm Shift

Despite the initial enthusiasm, subsequent in-depth pharmacological characterizations have challenged the biased agonist hypothesis. A growing body of evidence now indicates that this compound is not a biased agonist but rather a partial agonist at the canonical D1 receptor-Gs/cAMP pathway, with an intrinsic activity similar to the classical partial agonist SKF38393.[1](--INVALID-LINK--) Crucially, these studies found no evidence of D1 receptor-mediated PLC stimulation by this compound in heterologous expression systems.[1](--INVALID-LINK--) This paradigm shift suggests that the behavioral effects of this compound observed in cognitive studies may be attributable to its partial agonism on the cAMP pathway, rather than a novel signaling mechanism.

| Functional Assay | Cell System | This compound Intrinsic Activity (% of Dopamine/Maximal Response) | Reference |

| cAMP Production | CHO cells (human D1) | 35 ± 2% | [1](--INVALID-LINK--) |

| HEK-293 cells (human D1) | 42 ± 6% | [1](--INVALID-LINK--) | |

| β-arrestin Recruitment | D1 Receptors | Partial Agonist | [1](--INVALID-LINK--) |

| D2 Receptors | 19 ± 2% (of quinpirole) | [1](--INVALID-LINK--) | |

| Phospholipase C (PLC) Activity | HEK-293 cells (human D1) | No significant stimulation | [1](--INVALID-LINK--) |

digraph "SKF_83959_Partial_Agonist_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, height=3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];// Nodes SKF_83959 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Dopamine [label="Dopamine", fillcolor="#F1F3F4", fontcolor="#202124"]; D1_Receptor [label="D1 Receptor", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gs_olf [label="Gs/olf", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CREB [label="CREB Phosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cognitive_Effects [label="Cognitive Modulation", shape=ellipse, style=rounded, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges SKF_83959 -> D1_Receptor [label="Partial Agonist\n(Lower Efficacy)", color="#FBBC05"]; Dopamine -> D1_Receptor [label="Full Agonist\n(Higher Efficacy)", color="#4285F4", style=dashed]; D1_Receptor -> Gs_olf [label="Activates", color="#34A853"]; Gs_olf -> AC [label="Activates", color="#EA4335"]; AC -> ATP [label="Converts", arrowhead=odot, color="#EA4335"]; ATP -> cAMP [dir=none, style=dashed]; cAMP -> PKA [label="Activates", color="#4285F4"]; PKA -> CREB [label="Phosphorylates", color="#34A853"]; CREB -> Cognitive_Effects [label="Modulates", color="#202124"]; }

Other Potential Mechanisms of Action

Beyond the dopamine receptor controversy, this compound's effects may be mediated by other targets, which are highly relevant for cognitive function.

Sigma-1 Receptor Modulation

This compound has been identified as a potent allosteric modulator of the sigma-1 receptor.[5](--INVALID-LINK--) This receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is implicated in neuroprotection, neuroplasticity, and cognitive processes. Allosteric modulation by this compound potentiates the binding of sigma-1 receptor agonists.[5](--INVALID-LINK--) Downstream effects of sigma-1 receptor activation include the inhibition of calcineurin and glycogen (B147801) synthase kinase-3β (GSK-3β), pathways known to be involved in memory and mood regulation.[6](--INVALID-LINK--)

Brain-Derived Neurotrophic Factor (BDNF) Signaling

Several studies have demonstrated that this compound can enhance the signaling of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, differentiation, and synaptic plasticity.[7](--INVALID-LINK--) this compound has been shown to increase both mRNA and protein levels of BDNF in the hippocampus.[8](--INVALID-LINK--) This effect is significant as cognitive disorders are often associated with reduced BDNF levels. The memory-enhancing effects of this compound can be blocked by inhibitors of the BDNF receptor, TrkB, underscoring the importance of this pathway.[2](--INVALID-LINK--)

Role in Cognitive Dysfunction Research: In Vivo and Behavioral Studies

This compound has been evaluated in various animal models of cognitive dysfunction, often with positive outcomes. A key consideration for researchers is interpreting these results in the context of its multifaceted and debated pharmacology.

| Animal Model | Behavioral Task | This compound Dosage (mg/kg, i.p.) | Observed Effect on Cognition | Reference(s) |

| Scopolamine-induced Amnesia (Mice) | Passive Avoidance Task | 0.5 and 1 | Reverses cognitive impairments | [2](--INVALID-LINK--) |

| Y-Maze Test | 0.5 and 1 | Reverses cognitive impairments | [2](--INVALID-LINK--) | |

| Methylazoxymethanol acetate (B1210297) (MAM) Model of Schizophrenia (Rats) | Spatial Learning | 0.4 (acute and repeated) | Inhibited spatial learning | [7](--INVALID-LINK--) |

| Epilepsy (Post-Status Epilepticus Mice) | Not specified | Not specified | Ameliorated memory impairment | [6](--INVALID-LINK--) |

| Chronic Social Defeat Stress (Mice) | Not specified | 1 | Antidepressant effects and pro-cognitive potential | [8](--INVALID-LINK--) |

The pro-cognitive effects in amnesia models could be explained by its partial D1 agonism, which may enhance dopaminergic tone in a compromised system. However, the negative impact on spatial learning in the MAM model highlights the complexity of its effects, which may be task-dependent and model-dependent. The beneficial outcomes in epilepsy and stress models may also be linked to its actions on sigma-1 receptors and BDNF pathways.

Experimental Protocols

In Vitro Assay: cAMP Accumulation

This protocol is a representative method for assessing the effect of this compound on D1 receptor-mediated cAMP production in a heterologous expression system.

-

Cell Culture: Culture HEK-293 or CHO cells stably or transiently expressing the human dopamine D1 receptor in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics (e.g., G418). Maintain cells at 37°C in a 5% CO2 incubator.

-

Cell Plating: Harvest cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES). Dispense a predetermined optimal number of cells (e.g., 5,000-10,000 cells/well) into a 384-well white assay plate.

-

Compound Addition: Prepare serial dilutions of this compound, a full D1 agonist (e.g., dopamine), and a D1 antagonist (e.g., SCH23390) in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation. Add the compounds to the wells.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Cell Lysis and Detection: Add lysis and detection reagents from a commercial cAMP assay kit (e.g., HTRF, Lance, or GloSensor). These kits typically rely on competitive immunoassays.

-

Signal Reading: After the recommended incubation period for the detection reagents (e.g., 60 minutes), read the plate on a compatible plate reader (e.g., HTRF-compatible reader). The signal is typically inversely proportional to the cAMP concentration.

-

Data Analysis: Generate dose-response curves and calculate EC50 and Emax values for this compound relative to the full agonist to determine its potency and intrinsic activity.

In Vivo Behavioral Assay: Y-Maze Spontaneous Alternation

This protocol assesses spatial working memory, a cognitive domain frequently impaired in various disorders.

-

Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) positioned at 120-degree angles from each other.

-

Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound (e.g., 0.5 or 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

-

Test Procedure:

-

Place a mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries using a video tracking system or by a trained observer. An arm entry is typically defined as all four paws entering the arm.

-

-

Data Analysis:

-

An alternation is defined as entries into three different arms on consecutive choices (e.g., ABC, CAB).

-

The total number of possible alternations is the total number of arm entries minus two.

-

Calculate the percentage of alternation: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.

-

An increase in the percentage of alternation is indicative of improved spatial working memory. The total number of arm entries can be used as a measure of general locomotor activity.

-

In Vivo Behavioral Assay: Step-Down Passive Avoidance

This task evaluates fear-motivated long-term memory.

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is an electrifiable grid. A raised platform is located in the light chamber.

-

Training (Acquisition Trial):

-

Place the mouse on the platform in the light compartment.

-

After a short acclimation period (e.g., 10 seconds), the door to the dark compartment opens.

-

When the mouse steps down with all four paws into the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

Record the latency to enter the dark compartment.

-

Administer this compound or vehicle immediately after the training trial.

-

-

Retention Trial (24 hours later):

-

Place the mouse back on the platform in the light compartment.

-

Open the door and measure the latency to step down into the dark compartment (up to a maximum cut-off time, e.g., 300 seconds). No foot shock is delivered in this trial.

-

-

Data Analysis: A longer step-down latency in the retention trial compared to the training trial indicates successful memory retention. An improvement in this latency in the this compound group compared to a vehicle-treated amnesic model (e.g., scopolamine-treated) suggests a pro-cognitive effect.

Conclusion

This compound remains a valuable, albeit complex, pharmacological tool for investigating the role of the dopaminergic system and other signaling pathways in cognitive function and dysfunction. The scientific narrative of this compound has evolved from the initial, exciting hypothesis of a biased D1 agonist to a more nuanced understanding of it as a partial D1 agonist with significant off-target activities at the sigma-1 receptor. Furthermore, its ability to modulate the BDNF pathway adds another layer to its mechanism of action. Researchers utilizing this compound must consider this multifaceted pharmacology when designing experiments and interpreting data. Future research should aim to dissect the relative contributions of these different signaling pathways to its observed behavioral effects in various models of cognitive impairment. This comprehensive understanding is crucial for leveraging this compound to its full potential in the quest for novel therapeutics for cognitive disorders.

References

- 1. Comparative study of retrograde amnesia in rats on active and passive avoidance tasks and spontaneous recovery of memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enhancing Spatial Memory: Anxiolytic and Antidepressant Effects of Tapinanthus dodoneifolius (DC) Danser in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SKF83959 Attenuates Memory Impairment and Depressive-like Behavior during the Latent Period of Epilepsy via Allosteric Activation of the Sigma-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Neuronal Pathways with SKF 83959: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 83959 [6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine] is a pharmacologically complex benzazepine derivative that has been utilized as a tool to investigate dopaminergic signaling pathways. Its mechanism of action is the subject of significant scientific debate, complicating the interpretation of experimental results. This guide provides an in-depth overview of the compound, presenting the conflicting mechanistic hypotheses, summarizing its pharmacological data, detailing relevant experimental protocols, and offering guidance for its application in neuroscience research. We aim to equip researchers with the necessary information to critically evaluate the literature and design rigorous experiments to probe neuronal pathways with this controversial but potentially insightful compound.

The Dichotomy in Mechanism of Action

The utility of this compound as a research tool is predicated on its mechanism of action, which is currently contested. Two primary, mutually exclusive hypotheses exist.

Hypothesis 1: Biased Agonist of a D1-D2 Receptor Heteromer